4-Nitrobenzenesulfonic acid hydrate is a chemical compound with the molecular formula and a molecular weight of approximately 203.17 g/mol. It is recognized for its significant role in various chemical processes, particularly in the synthesis of dyes, pharmaceuticals, and as a reagent in analytical chemistry. The compound is classified under sulfonic acids and nitro compounds, which are known for their strong acidic properties and reactivity due to the presence of both nitro and sulfonic functional groups.
4-Nitrobenzenesulfonic acid hydrate is primarily sourced from chemical suppliers and laboratories specializing in fine chemicals. Its classification falls under:
The synthesis of 4-nitrobenzenesulfonic acid hydrate can be achieved through several methods, with one notable approach being the controlled oxidation of 4-nitrotoluene-2-sulfonic acid using nitric acid in an aqueous medium. This process typically involves the following steps:
The reaction conditions include temperature control (typically between 100 °C to 160 °C) and careful monitoring of nitric acid addition over several hours. This method not only yields high purity but also ensures the stability of the product.
The molecular structure of 4-nitrobenzenesulfonic acid hydrate features a benzene ring substituted with a nitro group at the para position and a sulfonic acid group. Its structural representation can be described as follows:
OS(=O)(=O)C1=CC=C(C=C1)[N+]([O-])=O
SPXOTSHWBDUUMT-UHFFFAOYSA-N
The compound typically appears as a crystalline solid that may range in color from beige to yellow .
4-Nitrobenzenesulfonic acid hydrate participates in various chemical reactions:
These reactions are fundamental in organic synthesis and industrial applications .
The mechanism by which 4-nitrobenzenesulfonic acid hydrate acts in chemical reactions often involves electrophilic aromatic substitution due to the electron-withdrawing nature of both the nitro and sulfonic groups. This enhances the reactivity of the aromatic ring towards nucleophiles:
This mechanism is crucial for understanding its role in synthetic organic chemistry .
These properties make it suitable for various laboratory applications, including titrations and as a reagent in organic synthesis.
4-Nitrobenzenesulfonic acid hydrate finds extensive use across multiple scientific fields:
Its versatility underscores its importance in both academic research and industrial applications .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4